molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No. B5186509
M. Wt: 371.5 g/mol
InChI Key: IQXCPELUXWSHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol, also known as MIPT, is a chemical compound that belongs to the family of thiazepine derivatives. It has gained significant attention in the scientific community due to its potential application in various research fields.

Scientific Research Applications

Malaria Drug Development

The compound GNF-Pf-5129 is part of the Malaria Drug Accelerator (MalDA) Consortium’s innovative target-guided discovery platform . The consortium aims to advance the development of new antimalarial drugs .

Antimalarial Mechanism of Action

Metabolomic studies have profiled GNF-Pf-5129 and showed that it clusters with GNF-Pf-5660, a known hemoglobin uptake inhibitor that does not affect hemozoin detoxification . This suggests that GNF-Pf-5129 might have a similar mechanism of action.

Multidrug-Resistant Modulator

GNF-Pf-5129, also known as MMV085203, has been identified as a phenotypic screening hit that kills both blood- and sexual-stage P. falciparum parasites . This suggests its potential as a multidrug-resistant modulator in malaria treatment.

Medicinal Potential

The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” is a type of benzothiazepine . Benzothiazepines have medicinal potential and can be synthesized to incorporate structural variation at the three aromatic regions of the structure, and at the sulfur atom .

Antiplasmodial Mechanisms of Action

Recent metabolomic developments for antimalarial drug discovery have pointed out innovative metabolic pathways that can revitalize the antimalarial pipeline . The compound “6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol” could potentially be involved in these pathways.

Uncomplicated Malaria and Resistance Management

MMV000563, also known as MMV688533, is in early development for uncomplicated malaria treatments and resistance management . It features rapid parasite killing in vitro and clearance in induced blood-stage malaria study .

Long Half-Life in Human Volunteers

MMV000563 has a long half-life in human volunteers . This suggests that it could be administered in a low single dose, which would be beneficial in terms of patient compliance and treatment cost .

Potential for Use in Pregnancy

MMV000563 is non-teratogenic, indicating its potential for use in pregnancy . This is significant as malaria poses a serious risk to pregnant women and their unborn children, and safe and effective treatment options are needed .

properties

IUPAC Name

11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCPELUXWSHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

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